molecular formula C22H26O3 B027874 Ethynyl Estradiol 3-Acetate CAS No. 5779-47-5

Ethynyl Estradiol 3-Acetate

Cat. No.: B027874
CAS No.: 5779-47-5
M. Wt: 338.4 g/mol
InChI Key: WHONTIANOSNSAH-AANPDWTMSA-N
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Description

Ethynyl Estradiol 3-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Contraception and Thrombosis Risk Reduction

    Ethinyl estradiol combined with cyproterone acetate in oral contraceptives has been found to effectively inhibit leukocyte migration through endothelial cell monolayers, potentially reducing the risk of thrombosis (Hofbauer et al., 1999).

  • Treatment of Hyperandrogenism and PCOS

    It has been demonstrated to effectively reduce clinical and biochemical signs of female hyperandrogenism, and normalizes ovarian parameters in women with Polycystic Ovary Syndrome (PCOS) (Ragonesi et al., 1995).

  • Dermatological Applications

    The combination of cyproterone acetate and ethynyl estradiol has been found effective in treating seborrhea, acne, hirsutism, and androgenic alopecia in women (Montero et al., 1981).

  • Detection of Estrogenic Activity

    The 3-day uterotrophic assay using compounds like ethynyl estradiol has been used for detecting estrogenic activity in environmental chemicals, aiding in identifying potential reproductive disruptors (Laws et al., 2000).

  • Behavioral and Physiological Effects

    Ethynyl estradiol has been shown to reduce food intake and stimulate sexual behavior in female rats, exhibiting stronger effects than mestranol (Spiteri et al., 1980).

  • Environmental Impact

    17-ethynylestradiol (EE2) is a widespread environmental contaminant that can alter sex determination, delay sexual maturity, and decrease secondary sexual characteristics in exposed organisms, even at low concentrations (Aris et al., 2014).

  • Cholesterol Levels

    Estradiol and mestranol (related to ethynyl estradiol) exhibit biphasic effects on serum cholesterol levels, with mestranol being significantly more potent in lowering cholesterol than estradiol (Ferreri & Naito, 1978).

  • Pharmacokinetics Studies

    Studies have also explored the pharmacokinetics of ethynyl estradiol, such as its rapid clearance from the central compartment, suggesting differences in protein binding, tissue binding, metabolism, and distribution (Goldzieher et al., 1988).

Mechanism of Action

Target of Action

Ethynyl Estradiol 3-Acetate is a synthetic derivative of the naturally occurring estrogen hormone, estradiol . It primarily targets estrogen receptors in various tissues throughout the body. These receptors play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics .

Mode of Action

This compound, like other estrogens, exerts its effects by binding to estrogen receptors. This binding triggers a series of cellular responses, including the transcription of target genes that lead to the physiological effects seen with estrogen . The ethynyl substitution at the C17α position enhances the oral bioavailability of the compound and increases its resistance to metabolism, making it more potent than estradiol .

Biochemical Pathways

The first enzyme in the metabolic pathway of this compound is 17β-hydroxysteroid dehydrogenase, which transforms 17β-estradiol into estrone . A CYP450 enzyme encoded by the edcA gene performs the second metabolic step, the 4-hydroxylation of estrone .

Pharmacokinetics

Ethinyl Estradiol 3-Acetate is designed to be more resistant to metabolism and has a higher bioavailability when taken orally compared to estradiol . This makes it more suitable for oral administration in contraceptive pills . .

Result of Action

The binding of this compound to estrogen receptors triggers a series of cellular responses, leading to various physiological effects. These effects include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics . It is also used in hormonal contraception, where it works by inhibiting ovulation and causing changes in the cervical mucus and endometrium that make it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration . This environmental presence can have adverse effects on aquatic biota . Furthermore, several treatment methods have been reported to reduce the levels of this compound in wastewater, thereby controlling its emissions into the environment .

Safety and Hazards

Ethynyl Estradiol 3-Acetate is harmful if swallowed and is suspected of causing cancer . It may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects .

Future Directions

Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .

Biochemical Analysis

Biochemical Properties

Ethynyl Estradiol 3-Acetate, like its parent compound Ethinylestradiol, is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It interacts with these receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These interactions play a crucial role in its function in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with estrogen receptors. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause changes in the expression of genes regulated by estrogen receptors, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to estrogen receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The specific effects depend on the context, including the type of cell and the presence of other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and long-term effects on cellular function . For instance, the compound has been found to be stable under certain conditions, and its effects on cells can persist for extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, at low doses, it may have certain effects, while at high doses, it may have different or more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the enzyme CYP3A4 . The metabolites include Ethinylestradiol sulfate and others . These metabolic processes can influence the compound’s effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The specifics of this process can depend on factors such as the presence of transporters or binding proteins . The compound’s localization or accumulation within cells can also be influenced by these factors .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, after entering a cell, the compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other molecules and its overall effects on the cell .

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHONTIANOSNSAH-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628371
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-47-5
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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